molecular formula C19H21N3O3S B4754174 N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Cat. No. B4754174
M. Wt: 371.5 g/mol
InChI Key: QSRQTPYFQGDUBV-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors, which are drugs that target specific enzymes involved in cell signaling pathways.

Mechanism of Action

N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide targets a specific enzyme called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide disrupts these pathways and prevents cancer cells from proliferating and surviving.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other enzymes. In preclinical studies, N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell migration and invasion. N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which play a critical role in the body's defense against cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its specificity and potency, which make it an effective tool for studying the role of BTK in cancer and other diseases. However, like all kinase inhibitors, N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has limitations in terms of its pharmacokinetics and pharmacodynamics, which can affect its efficacy and safety in clinical settings.

Future Directions

There are several future directions for the development and application of N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One area of research is the identification of biomarkers that can predict response to N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, which would enable more personalized treatment strategies for cancer patients. Another area of research is the combination of N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide with other cancer treatments, such as immunotherapy and targeted therapy, to enhance its therapeutic efficacy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in a variety of cancer types and patient populations.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell death. N-[3-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

N-(3-acetamidophenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13(23)20-15-4-2-5-16(12-15)21-18(24)14-7-9-22(10-8-14)19(25)17-6-3-11-26-17/h2-6,11-12,14H,7-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRQTPYFQGDUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-1-(thiophen-2-ylcarbonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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